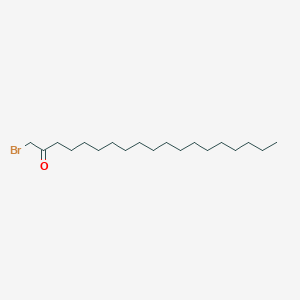
1-Bromononadecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromononadecan-2-one is an organic compound belonging to the class of brominated ketones It is characterized by a long carbon chain with a bromine atom attached to the first carbon and a ketone functional group on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromononadecan-2-one can be synthesized through a multi-step process involving the bromination of nonadecan-2-one. The typical synthetic route includes:
Bromination: Nonadecan-2-one is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the first carbon position.
Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and high yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromononadecan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of nonadecan-2-one.
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Nonadecan-2-one.
Reduction: 2-Bromononadecan-2-ol.
Oxidation: Nonadecanoic acid.
Aplicaciones Científicas De Investigación
1-Bromononadecan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromononadecan-2-one involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential bioactivity. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
1-Bromododecane: A shorter chain brominated alkane with similar reactivity but different physical properties.
1-Bromohexadecane: Another brominated alkane with a different chain length and applications.
Uniqueness: 1-Bromononadecan-2-one is unique due to its specific chain length and the presence of both a bromine atom and a ketone group
Propiedades
Número CAS |
5365-79-7 |
|---|---|
Fórmula molecular |
C19H37BrO |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
1-bromononadecan-2-one |
InChI |
InChI=1S/C19H37BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20/h2-18H2,1H3 |
Clave InChI |
VHAUVBNSUSTZKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


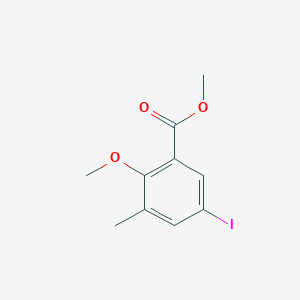

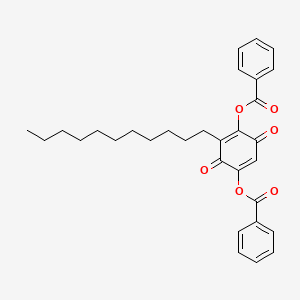
![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
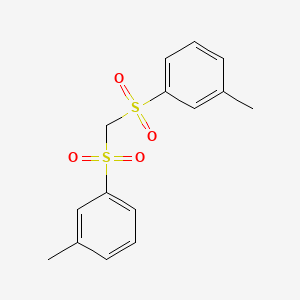
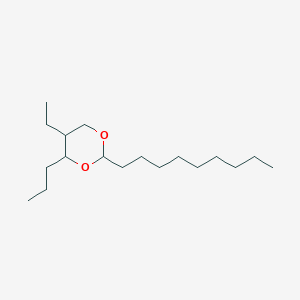
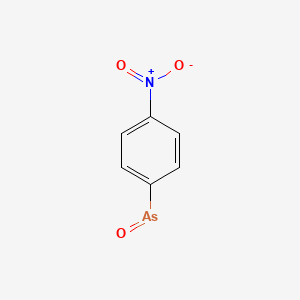


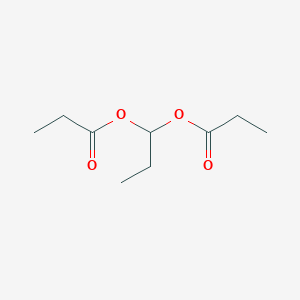
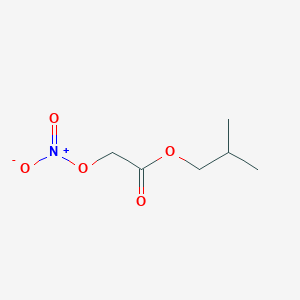
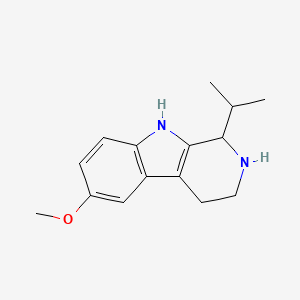
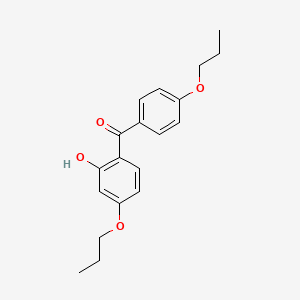
![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
